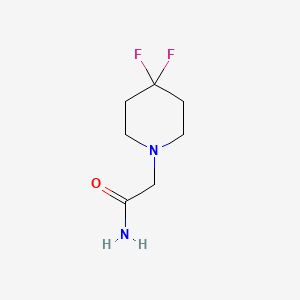

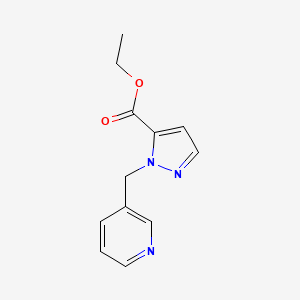

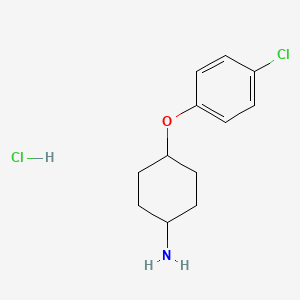

![molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-氯苯基)哌嗪-1-基]-3-氧丙基}-2-(二乙氨基)-3H,4H-噻吩并[3,2-d]嘧啶-4-酮 CAS No. 1112439-51-6](/img/structure/B2578702.png)

3-{3-[4-(2-氯苯基)哌嗪-1-基]-3-氧丙基}-2-(二乙氨基)-3H,4H-噻吩并[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with potential biological activity . Its International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, but specific reaction analysis data is not available in the retrieved data .Physical and Chemical Properties Analysis

The compound has a melting point of 209–211 ℃ . Other physical and chemical properties are not available in the retrieved data.科学研究应用

抗抑郁和抗焦虑作用

曲唑酮及其衍生物,包括您提到的化合物,主要以其抗抑郁作用而闻名。它们通过调节大脑中的血清素水平发挥作用,这有助于缓解抑郁和焦虑的症状。 研究表明,这些化合物在治疗重度抑郁症方面可能有效,与其他抗抑郁剂相比,其副作用谱更令人满意 .

失眠治疗

由于其镇静特性,曲唑酮通常被非处方使用来治疗失眠。 研究表明,曲唑酮衍生物也有助于改善睡眠质量,特别是在患有抑郁症状的患者中,通过增强血清素神经传递,进而使睡眠模式正常化 .

血清素受体调节

该化合物已被证明与各种血清素受体相互作用,这些受体在调节情绪、认知和疼痛方面至关重要。这种相互作用是其抗抑郁和抗焦虑特性的基础。 它还在研究中,以了解其在治疗与血清素失调相关的其他疾病方面的潜在应用 .

抗菌活性

一些曲唑酮衍生物已证明具有抗菌活性。 虽然您提到的特定化合物没有因这种特性而突出显示,但鉴于相关化合物的活性,它有可能被研究用于潜在的抗菌或抗真菌应用 .

抗癌潜力

曲唑酮衍生物的抗癌特性正在进行研究。这些化合物可能对某些癌细胞系表现出细胞毒性作用,表明其在癌症治疗中的潜在作用。 确切的机制和疗效仍在研究中 .

神经保护作用

曲唑酮及其衍生物正在探索其神经保护作用。它们可能通过防止细胞死亡和促进神经元存活来提供针对神经退行性疾病的保护。 这种应用在阿尔茨海默病和帕金森病等疾病的背景下特别有希望 .

作用机制

Target of Action

The primary targets of the compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission in the central nervous system.

Mode of Action

The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one interacts with its targets by binding to these receptors. This binding can alter the normal functioning of the receptors, leading to changes in the neurotransmission process .

Biochemical Pathways

The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one affects the serotonin and adrenergic signaling pathways. By interacting with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor, it can influence the downstream effects of these pathways .

Result of Action

The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmission due to its interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These changes can potentially influence various physiological processes controlled by these neurotransmitters.

生化分析

Biochemical Properties

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor involved in neurotransmission . The compound exhibits high affinity for this receptor, influencing its activity and downstream signaling pathways. Additionally, it interacts with the alpha-1A adrenergic receptor , another G protein-coupled receptor, affecting various physiological processes . These interactions are primarily mediated through binding to the receptor sites, leading to modulation of receptor activity.

Cellular Effects

The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the 5-hydroxytryptamine receptor 2A can alter intracellular calcium levels, impacting various cellular functions such as neurotransmitter release and gene transcription . Furthermore, the compound’s effect on the alpha-1A adrenergic receptor can lead to changes in vascular tone and cardiac function, highlighting its potential impact on cardiovascular physiology .

Molecular Mechanism

At the molecular level, 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the 5-hydroxytryptamine receptor 2A and alpha-1A adrenergic receptor , leading to either inhibition or activation of these receptors . This binding is facilitated by the structural compatibility of the compound with the receptor binding sites, resulting in conformational changes that modulate receptor activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one can vary over time. The stability of the compound is a critical factor, as it may undergo degradation under certain conditions, affecting its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in receptor sensitivity and gene expression over time . These temporal effects are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and cellular processes. At higher doses, it may cause toxic or adverse effects, such as receptor desensitization or off-target interactions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to study its metabolism in detail.

Transport and Distribution

The transport and distribution of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body, impacting its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one is critical for its activity and function. The compound may localize to specific cellular compartments, such as the plasma membrane, cytoplasm, or nucleus, depending on its interactions with targeting signals or post-translational modifications . This localization can influence its ability to modulate receptor activity, gene expression, and other cellular processes, highlighting the importance of understanding its subcellular distribution.

属性

IUPAC Name |

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULJJWXLZSJCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

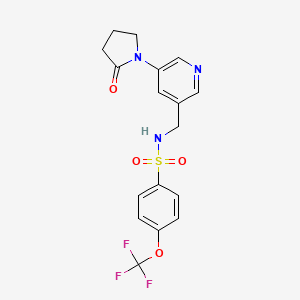

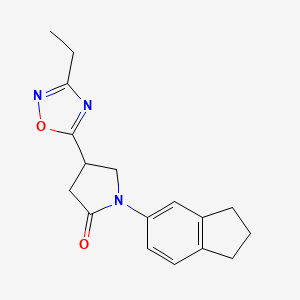

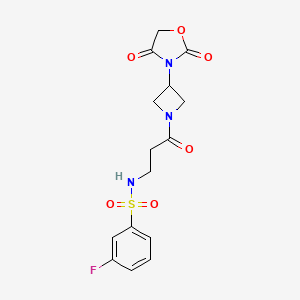

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)

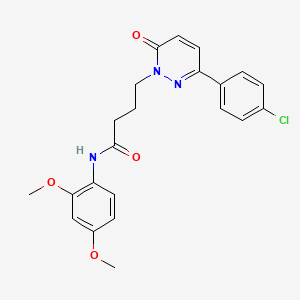

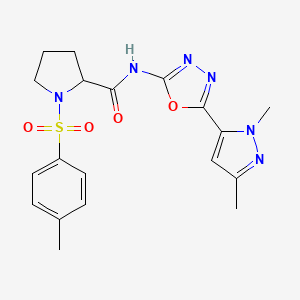

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)

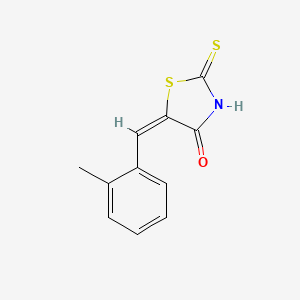

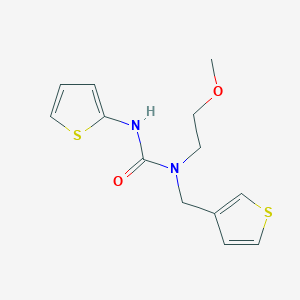

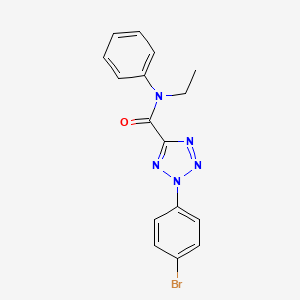

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)